1-(4-Bromo-2-methylphenyl)ethanone
Overview
Description
1-(4-Bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 1-(4-Bromo-2-methylphenyl)ethanone are currently unknown . This compound is a derivative of acetophenone, which has been studied for its potential biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the para position relative to the methyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 1-(4-Amino-2-methylphenyl)ethanone or 1-(4-Thio-2-methylphenyl)ethanone.
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 1-(4-Bromo-2-methylphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)ethanone is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-(2-Bromo-4-methylphenyl)ethanone
- 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Comparison: 1-(4-Bromo-2-methylphenyl)ethanone is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to 1-(4-Bromo-2-methoxyphenyl)ethanone, the presence of a methyl group instead of a methoxy group results in different electronic effects and steric hindrance, influencing its behavior in chemical reactions. Similarly, the position of the bromine atom in 1-(2-Bromo-4-methylphenyl)ethanone alters its reactivity compared to this compound.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLWOQOYGUXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620393 | |
Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65095-33-2 | |
Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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